1H-Benzotriazole-1-methanol

Catalog No.
S664515
CAS No.
28539-02-8
M.F
C7H7N3O
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole-1-methanol

CAS Number

28539-02-8

Product Name

1H-Benzotriazole-1-methanol

IUPAC Name

benzotriazol-1-ylmethanol

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-4,11H,5H2

InChI Key

MXJIHEXYGRXHGP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CO

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CO

1H-Benzotriazole-1-methanol, with the chemical formula C₇H₇N₃O and a molecular weight of 149.15 g/mol, is a derivative of benzotriazole. It is characterized by a hydroxymethyl group attached to the benzotriazole framework, which enhances its solubility and reactivity in various chemical environments. The compound is often referred to by its synonym, 1-(Hydroxymethyl)benzotriazole, and it exhibits significant physicochemical properties, including high gastrointestinal absorption and moderate lipophilicity, indicated by its log partition coefficient values ranging from 0.23 to 1.4 .

BTM's primary application in scientific research lies in its ability to act as a:

  • Corrosion Inhibitor: BTM effectively inhibits the corrosion of iron in aerated acidic media. The mechanism involves the formation of a protective film on the iron surface, preventing further oxidation. The exact details of the film formation process are still under investigation.
  • Reactive Oxygen Scavenger: BTM can scavenge reactive oxygen species (ROS), which are harmful free radicals generated during various cellular processes. This scavenging activity makes BTM potentially useful in studying oxidative stress and related diseases.
Due to its functional groups. Key reactions include:

  • Amination Reactions: This compound can be synthesized through the reaction of benzotriazole with aminomethanol, leading to the formation of 1H-benzotriazole-1-methanol .
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Substitution Reactions: The hydroxymethyl group can be substituted under specific conditions, allowing for further derivatization.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

The synthesis of 1H-benzotriazole-1-methanol typically involves straightforward methods:

  • Starting Material: Benzotriazole is the primary starting material.
  • Aminomethanol Reaction: The reaction between benzotriazole and aminomethanol under controlled conditions leads to the formation of 1H-benzotriazole-1-methanol. This method is favored due to its simplicity and efficiency .

Alternative synthetic routes may also exist but are less documented in current literature.

1H-Benzotriazole-1-methanol has several applications across different fields:

  • Chemical Intermediate: It serves as an important intermediate in organic synthesis, particularly in the production of other benzotriazole derivatives.
  • Corrosion Inhibitor: The compound is utilized in formulations aimed at preventing corrosion in metals.
  • Stabilizer: It acts as a stabilizer for plastics and polymers against ultraviolet light degradation .

These applications underscore its significance in both industrial and research contexts.

Interaction studies involving 1H-benzotriazole-1-methanol focus on its reactivity with other compounds and biological systems. Notably:

  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific cytochrome P450 enzymes, although detailed kinetic studies are required to fully understand these interactions .
  • Complex Formation: The compound can form complexes with metal ions, which may enhance its utility in various catalytic processes.

Further research into these interactions could reveal more about its potential therapeutic applications.

Several compounds share structural similarities with 1H-benzotriazole-1-methanol. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
1-Methyl-1H-benzotriazole120321-72-40.79Methyl group substitution enhances lipophilicity
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol103755-58-40.68Incorporates a phenyl group which alters reactivity
7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid155085-55-50.54Contains a carboxylic acid group for enhanced solubility
2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine hydrochloride2690-84-80.83Amino functionalization provides different reactivity

This comparison illustrates how each compound's unique substituents influence their properties and potential applications.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28539-02-8

Wikipedia

1H-Benzotriazole-1-methanol

Dates

Modify: 2023-08-15

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